8-morpholin-4-yl-N-(oxolan-2-ylmethyl)-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaen-13-amine
Overview
Description
5-(4-morpholinyl)-N-(tetrahydro-2-furanylmethyl)-1,2,3,4-tetrahydropyrimido[4’,5’:4,5]thieno[2,3-c]isoquinolin-8-amine is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-morpholinyl)-N-(tetrahydro-2-furanylmethyl)-1,2,3,4-tetrahydropyrimido[4’,5’:4,5]thieno[2,3-c]isoquinolin-8-amine involves multiple steps, including the formation of the pyrimido[4’,5’:4,5]thieno[2,3-c]isoquinoline core and the subsequent attachment of the morpholinyl and tetrahydro-2-furanylmethyl groups. The reaction conditions typically involve the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for large-scale production, and ensuring the process is cost-effective and environmentally friendly. This may include the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
5-(4-morpholinyl)-N-(tetrahydro-2-furanylmethyl)-1,2,3,4-tetrahydropyrimido[4’,5’:4,5]thieno[2,3-c]isoquinolin-8-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxygenated derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
5-(4-morpholinyl)-N-(tetrahydro-2-furanylmethyl)-1,2,3,4-tetrahydropyrimido[4’,5’:4,5]thieno[2,3-c]isoquinolin-8-amine has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: The compound is investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial properties.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 5-(4-morpholinyl)-N-(tetrahydro-2-furanylmethyl)-1,2,3,4-tetrahydropyrimido[4’,5’:4,5]thieno[2,3-c]isoquinolin-8-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-(4-morpholinyl)-N-(tetrahydro-2-furanylmethyl)-1,2,3,4-tetrahydropyrimido[4’,5’:4,5]thieno[2,3-c]isoquinolin-8-amine include:
- 5-[4-(4-morpholinyl)benzylidene]-2-(phenylimino)-3-(tetrahydro-2-furanylmethyl)-1,3-thiazolidin-4-one
- (5E)-5-{[5-(2,5-dichlorophenyl)-2-furyl]methylene}-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-4-one
Uniqueness
The uniqueness of 5-(4-morpholinyl)-N-(tetrahydro-2-furanylmethyl)-1,2,3,4-tetrahydropyrimido[4’,5’:4,5]thieno[2,3-c]isoquinolin-8-amine lies in its complex structure, which combines multiple functional groups and heterocyclic rings
Properties
IUPAC Name |
8-morpholin-4-yl-N-(oxolan-2-ylmethyl)-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaen-13-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N5O2S/c1-2-6-16-15(5-1)17-18-19(20(25-13-24-18)23-12-14-4-3-9-29-14)30-22(17)26-21(16)27-7-10-28-11-8-27/h13-14H,1-12H2,(H,23,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USERLBRSKMLPFD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(N=C2N4CCOCC4)SC5=C3N=CN=C5NCC6CCCO6 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N5O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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